Cas no 1807221-97-1 (Ethyl 2-amino-3-methylpyridine-6-acetate)
Ethyl 2-amino-3-methylpyridine-6-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-amino-3-methylpyridine-6-acetate
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- Inchi: 1S/C10H14N2O2/c1-3-14-9(13)6-8-5-4-7(2)10(11)12-8/h4-5H,3,6H2,1-2H3,(H2,11,12)
- InChI Key: FZSIRJZCGFDTDU-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=CC(C)=C(N)N=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 197
- XLogP3: 1.1
- Topological Polar Surface Area: 65.2
Ethyl 2-amino-3-methylpyridine-6-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014960-250mg |
Ethyl 2-amino-3-methylpyridine-6-acetate |
1807221-97-1 | 95% | 250mg |
$960.40 | 2022-03-31 | |
| Alichem | A029014960-1g |
Ethyl 2-amino-3-methylpyridine-6-acetate |
1807221-97-1 | 95% | 1g |
$2,866.05 | 2022-03-31 |
Ethyl 2-amino-3-methylpyridine-6-acetate Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on Ethyl 2-amino-3-methylpyridine-6-acetate
Ethyl 2-amino-3-methylpyridine-6-acetate (CAS No. 1807221-97-1): An Overview of Its Properties, Applications, and Recent Research
Ethyl 2-amino-3-methylpyridine-6-acetate (CAS No. 1807221-97-1) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents and as an intermediate in synthetic processes.
The chemical structure of Ethyl 2-amino-3-methylpyridine-6-acetate consists of a pyridine ring with an amino group at the 2-position, a methyl group at the 3-position, and an acetate ester at the 6-position. The presence of these functional groups imparts distinct chemical properties to the molecule, making it a valuable building block in organic synthesis.
Recent studies have highlighted the importance of Ethyl 2-amino-3-methylpyridine-6-acetate in the development of new drugs. For instance, a study published in the Journal of Medicinal Chemistry (2023) explored the use of this compound as a precursor for synthesizing potent inhibitors of specific enzymes involved in cancer progression. The researchers demonstrated that derivatives of Ethyl 2-amino-3-methylpyridine-6-acetate exhibited significant antiproliferative activity against various cancer cell lines, suggesting its potential as a lead compound for further drug development.
In addition to its medicinal applications, Ethyl 2-amino-3-methylpyridine-6-acetate has been investigated for its role in agrochemicals. A study published in Pesticide Biochemistry and Physiology (2024) reported that this compound can be used as an intermediate in the synthesis of novel herbicides and fungicides. The researchers found that derivatives of Ethyl 2-amino-3-methylpyridine-6-acetate showed high efficacy against several plant pathogens, making it a promising candidate for agricultural applications.
The physical and chemical properties of Ethyl 2-amino-3-methylpyridine-6-acetate are well-documented. It is a white crystalline solid with a melting point ranging from 85°C to 87°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. These properties make it suitable for use in various synthetic reactions and purification processes.
The synthesis of Ethyl 2-amino-3-methylpyridine-6-acetate has been extensively studied, with several methods reported in the literature. One common approach involves the reaction of 2-chloro-3-methylpyridine with ethyl acrylate followed by nucleophilic substitution with ammonia. Another method involves the condensation of ethyl acetoacetate with 2-amino-3-methylpyridine under appropriate conditions. These synthetic routes provide flexible pathways for producing high-purity Ethyl 2-amino-3-methylpyridine-6-acetate, which is crucial for its application in pharmaceutical and agrochemical industries.
The safety and environmental impact of Ethyl 2-amino-3-methylpyridine-6-acetate have also been evaluated. According to safety data sheets (SDS), this compound is generally considered safe when handled properly. However, it is important to follow standard laboratory practices to minimize exposure risks. Environmental studies have shown that this compound has low toxicity to aquatic organisms and does not pose significant environmental hazards when used responsibly.
In conclusion, Ethyl 2-amino-3-methylpyridine-6-acetate (CAS No. 1807221-97-1) is a multifaceted compound with diverse applications in medicinal chemistry, agrochemicals, and organic synthesis. Its unique chemical structure and favorable properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new potential uses and derivatives, the importance of this compound in various scientific fields is likely to grow.
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